Thyroxine Methyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmacological Differences from Thyroxine

Unlike T4, TME is readily absorbed orally and bypasses the deiodinase enzyme system in the gut and liver, which normally converts T4 to the more active form, Triiodothyronine (T3) []. This allows for a more direct assessment of T4's biological effects and avoids potential confounding factors from T3 conversion.

Research Applications

Understanding T4 metabolism

TME can be used in research to investigate the specific effects of T4 on various tissues and organs without the influence of T3 conversion. This can help scientists gain a deeper understanding of T4's role in various physiological processes.

Investigating T4's therapeutic potential

TME's unique oral absorption and bypass of deiodinase enzymes make it a potential candidate for studying T4's therapeutic applications in conditions like non-thyroidal illness syndrome (NTIS), where T3 levels are low but T4 remains normal.

Studying the effects of T4 on specific cell types

By isolating the effects of T4, researchers can use TME to study its impact on specific cell types and signaling pathways. This can be valuable in understanding the diverse roles of T4 in various physiological processes.

Investigating drug interactions

TME can be used to evaluate potential interactions between T4 and other drugs by assessing their independent effects on specific pathways or tissues.

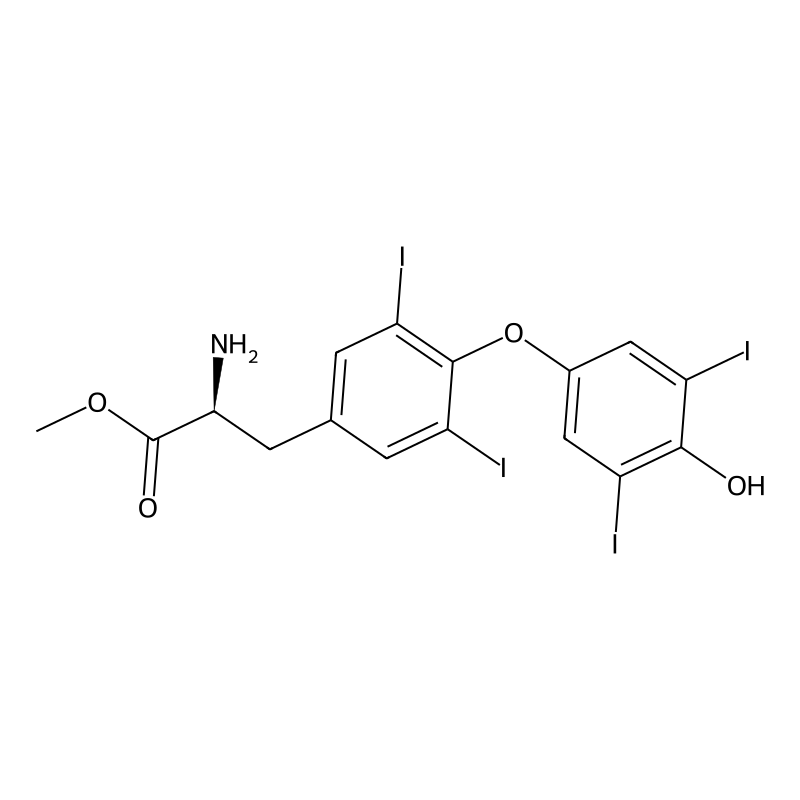

Thyroxine Methyl Ester is a chemical compound derived from thyroxine, an essential thyroid hormone. Its molecular formula is C₁₆H₁₃I₄NO₄, and it contains four iodine atoms, which are critical for its biological activity. The compound is notable for its role in research related to thyroid function and metabolism. As a methyl ester derivative, it serves as a model for studying the biochemical pathways involving thyroid hormones and their derivatives.

- Unlike T4, TME is not readily converted to the active thyroid hormone triiodothyronine (T3) within the body [].

- Therefore, it likely doesn't have the same hormonal effects as T4 in humans.

- Research on the mechanism of action of TME is specific to the designed experiments and may not be broadly applicable [].

- Information on the safety and hazards of TME is limited in publicly available scientific resources.

- As with any research chemical, it should be handled with appropriate safety precautions following established laboratory protocols.

Thyroxine Methyl Ester exhibits biological activities similar to those of thyroxine itself. It has been shown to act as a malate dehydrogenase inhibitor, which is significant in metabolic research . The compound also participates in various enzymatic reactions that influence thyroid hormone metabolism and regulation. Its biological effects are particularly relevant in understanding thyroid function and disorders related to thyroid hormone levels.

Synthesis of Thyroxine Methyl Ester typically involves the methylation of thyroxine or its precursors. One common method includes reacting thyroxine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions often require careful control to avoid excessive iodination or degradation of the sensitive iodine moieties present in the structure.

Thyroxine Methyl Ester has several applications in biochemical research:

- Research on Thyroid Hormones: It is used to study the metabolism and action of thyroid hormones.

- Enzyme Inhibition Studies: As a malate dehydrogenase inhibitor, it aids in understanding metabolic pathways involving this enzyme.

- Pharmaceutical Development: The compound serves as a template for developing new drugs targeting thyroid-related conditions.

Interaction studies involving Thyroxine Methyl Ester focus on its binding affinity with various enzymes and receptors related to thyroid function. Research indicates that it does not interfere with the determination of triiodothyronine concentrations in blood assays, suggesting specificity in its interactions . Furthermore, studies have explored its metabolic pathways, revealing potential glucuronidation processes that affect its activity and clearance from biological systems .

Thyroxine Methyl Ester shares structural and functional similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Thyroxine | Four iodine atoms | Regulates metabolism | Primary active form of thyroid hormone |

| Triiodothyronine | Three iodine atoms | Involved in metabolic regulation | More potent than thyroxine |

| 3,5-Diiodothyronine | Two iodine atoms | Influences growth and development | Intermediate metabolite |

| O-Methyl-Thyroxine | Methylated at the phenolic ring | Similar metabolic effects | Distinct methylation pattern |

Thyroxine Methyl Ester stands out due to its unique methylation at the carboxyl group, which alters its interaction with enzymes and receptors compared to other thyroid hormone derivatives.